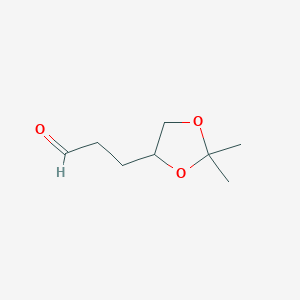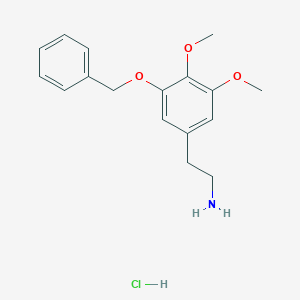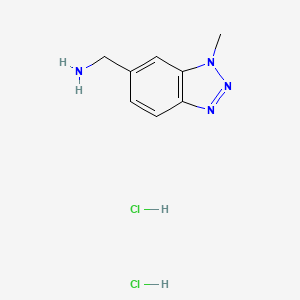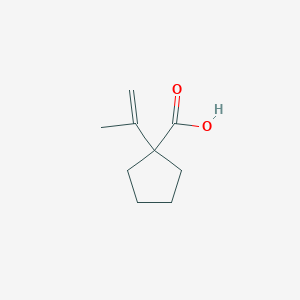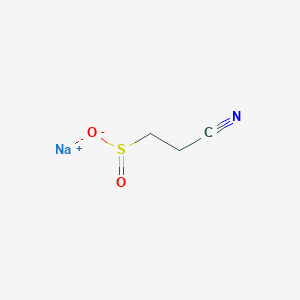
Sodium 2-cyanoethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-cyanoethane-1-sulfinate is an organosulfur compound that has gained attention due to its versatile reactivity and applications in various fields. It is a member of the sodium sulfinate family, which are known for their ability to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-cyanoethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethane-1-sulfonyl chloride with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound and sodium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-cyanoethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve mild temperatures and aqueous or organic solvents .
Major Products Formed
Major products formed from reactions with this compound include sulfonic acids, thiols, sulfonamides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Sodium 2-cyanoethane-1-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-cyanoethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including carbon, nitrogen, and sulfur atoms. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sodium 2-cyanoethane-1-sulfinate include other sodium sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate .
Uniqueness
What sets this compound apart from other sodium sulfinates is its unique cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products. This makes it particularly valuable in the synthesis of complex organosulfur compounds .
Eigenschaften
Molekularformel |
C3H4NNaO2S |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
sodium;2-cyanoethanesulfinate |
InChI |
InChI=1S/C3H5NO2S.Na/c4-2-1-3-7(5)6;/h1,3H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
VIJZSRLCERKIGY-UHFFFAOYSA-M |
Kanonische SMILES |
C(CS(=O)[O-])C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


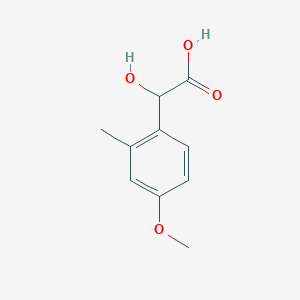

![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)

